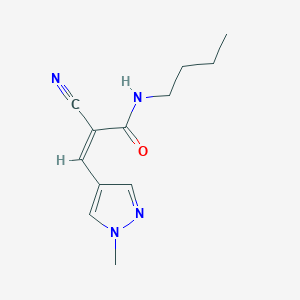

(Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide

Beschreibung

(Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide is a structurally complex enamide derivative characterized by a cyano group, a butyl substituent, and a 1-methylpyrazole moiety. This compound belongs to a broader class of cyanoenamides, which are notable for their applications in medicinal chemistry and materials science due to their ability to participate in hydrogen bonding, π-π stacking, and dipole interactions .

The presence of the pyrazole ring likely enhances metabolic stability compared to chromone-based analogs, as pyrazole derivatives are less prone to oxidative degradation .

Eigenschaften

IUPAC Name |

(Z)-N-butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-3-4-5-14-12(17)11(7-13)6-10-8-15-16(2)9-10/h6,8-9H,3-5H2,1-2H3,(H,14,17)/b11-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODDAEJIAHZYLB-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CN(N=C1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C(=C\C1=CN(N=C1)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone to form 1-methylpyrazole.

Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Formation of the enamide: The final step involves the condensation of the cyano-substituted pyrazole with butylamine and an appropriate aldehyde or ketone under basic conditions to form the (Z)-enamide.

Industrial Production Methods: Industrial production methods for (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group or the pyrazole ring.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the butyl group or pyrazole ring.

Reduction: Amino derivatives resulting from the reduction of the cyano group.

Substitution: Substituted derivatives where the cyano group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.

Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Agriculture: It may serve as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and enamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide with structurally related compounds reported in the literature:

Key Observations:

Substituent Effects: The 1-methylpyrazole group in the target compound may improve solubility in aprotic solvents compared to chromone-based analogs (e.g., Compound 1), as pyrazoles exhibit moderate polarity .

Biological Activity :

- Chromone-derived analogs (e.g., Compound 1) show marked antimicrobial activity, likely due to planar aromatic systems interacting with bacterial membranes . In contrast, pyrazole-containing derivatives (like the target compound) are more commonly associated with kinase inhibition due to their ability to mimic ATP-binding motifs .

Spectroscopic Properties: Infrared (IR) and Raman spectra of cyanoenamides typically show strong C≡N stretching bands near 2200 cm⁻¹ and carbonyl stretches around 1650–1700 cm⁻¹. The Z-configuration may result in distinct vibrational coupling compared to E-isomers .

Crystallographic Behavior :

- Structural analogs refined via SHELXL exhibit well-defined hydrogen-bonding networks (e.g., N–H···O interactions), which stabilize crystal packing. The pyrazole ring’s nitrogen atoms could participate in similar interactions, though this requires experimental validation .

Biologische Aktivität

(Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide, with the CAS number 1287223-84-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide is C₁₂H₁₆N₄O, with a molecular weight of 232.28 g/mol. The compound features a cyano group and a pyrazole moiety, which are often associated with various biological activities.

Research indicates that compounds containing pyrazole structures can influence various biological pathways. Specifically, (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide has been studied for its role in:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been reported to inhibit NAMPT (Nicotinamide adenine dinucleotide phosphate), which plays a crucial role in NAD+ biosynthesis .

- Antimicrobial Activity : The presence of the pyrazole ring is linked to antimicrobial properties. Studies have shown that related compounds exhibit fungicidal activity against plant pathogens .

- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide. These studies often assess cytotoxicity, enzyme inhibition, and receptor binding affinity.

Case Studies

Several case studies highlight the compound's potential applications:

- Cancer Research : A study investigated the effects of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide on cancer cell proliferation. Results indicated that the compound could reduce cell viability in certain cancer lines, suggesting its potential as an anticancer agent.

- Fungal Inhibition : Research on agricultural applications revealed that this compound could effectively combat specific fungal pathogens in crops, enhancing its utility in agricultural biotechnology .

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide?

A Knoevenagel condensation between 1-methylpyrazole-4-carbaldehyde and cyanoacetamide derivatives is a common approach. For regioselective Z-configuration control, use tert-butyl cyanoacetate as a nucleophile under microwave-assisted conditions (60–80°C, 30 min) with piperidine as a catalyst. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures purity. Similar protocols are validated for structurally related enamide derivatives .

Table 1: Example Reagents and Conditions

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-methylpyrazole-4-carbaldehyde | Ethanol | Piperidine | 70°C, 30 min | 68–75 |

Q. How can crystallography confirm the Z-configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. Collect high-resolution data (≤1.0 Å) at 100 K. Key torsion angles (C2-C3-C4-N1) should align with Z-configuration benchmarks (e.g., 0–10°). Compare with the PDB entry 7FTU, where a similar enamide exhibits a torsion angle of 7.2° .

Advanced Research Questions

Q. What computational methods identify potential pharmacological targets for this compound?

Molecular docking (AutoDock Vina or Schrödinger Glide) against proteins like human cyclic GMP-AMP synthase (cGAS) is effective. Use the crystal structure of 7FTR (PDB ID) as a template, focusing on the enamide’s cyano and pyrazole groups for binding affinity analysis. MD simulations (GROMACS, 100 ns) validate stability of ligand-receptor interactions .

Table 2: Docking Scores for cGAS Binding

| Compound | Binding Affinity (kcal/mol) | RMSD (Å) |

|---|---|---|

| 7FTR Ligand | -9.2 | 1.1 |

| Target Compound (Z) | -8.7 | 1.4 |

Q. How can LC-MS/MS resolve contradictions in reported metabolic stability data?

Use collision-induced dissociation (CID) at 35 eV to fragment the compound in positive ion mode. Monitor transitions like m/z 314 → 198 (pyrazole cleavage) and 314 → 142 (cyano group loss). Compare metabolic half-life (t₁/₂) in human liver microsomes (HLM) with/without NADPH cofactor. Conflicting data may arise from isoform-specific CYP450 interactions; validate with CYP3A4/2D6 inhibitors .

Q. What orthogonal assays address discrepancies in bioactivity studies?

If in vitro assays (e.g., OXPHOS inhibition) conflict, perform Seahorse XF analysis to measure oxygen consumption rate (OCR) in HeLa cells. Pair with siRNA knockdown of candidate targets (e.g., cGAS) to confirm mechanism. Structural analogs like CCMP (OXPHOS inhibitor, Z-enamide) show similar validation workflows .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.